molecular formula C10H12O2 B8664336 1-(4-acetylphenyl)ethanol CAS No. 15519-23-0

1-(4-acetylphenyl)ethanol

Cat. No.: B8664336
CAS No.: 15519-23-0
M. Wt: 164.20 g/mol
InChI Key: NWDDTMPWTLSMBS-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)ethanol is a substituted aromatic alcohol featuring a phenyl ring with an acetyl group at the para position and a hydroxyl-bearing ethyl chain. These derivatives share a common backbone where the phenyl ring is substituted with functional groups (e.g., acetyl, hydroxyl, or amino) that influence reactivity, solubility, and biological activity.

The acetyl group in this compound is electron-withdrawing, which may reduce the alcohol's nucleophilicity compared to hydroxyl- or amino-substituted analogs.

Properties

CAS No.

15519-23-0

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

1-[4-(1-hydroxyethyl)phenyl]ethanone

InChI

InChI=1S/C10H12O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-7,11H,1-2H3

InChI Key

NWDDTMPWTLSMBS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-acetylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-acetylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agents and solvents may vary to optimize cost and efficiency. Additionally, continuous flow reactors might be employed to enhance the scalability and safety of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-acetylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: 1-(4-acetylphenyl)ethanone or 1-(4-formylphenyl)ethanol.

    Reduction: 1-(4-hydroxyphenyl)ethanol.

    Substitution: Various substituted phenyl ethanols depending on the substituent introduced.

Scientific Research Applications

1-(4-acetylphenyl)ethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-acetylphenyl)ethanol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1-(4-Hydroxyphenyl)ethanol (CAS: 2380-91-8)
  • Structure: Phenyl ring with a hydroxyl (-OH) and ethanol (-CH₂CH₂OH) group at para positions.
  • Properties: Higher polarity due to the hydroxyl group, enhancing solubility in polar solvents like ethanol and water.
  • Applications : Used in synthesizing antioxidants and bioactive molecules.
1-(4-Aminophenyl)ethanol
  • Structure: Amino (-NH₂) and ethanol groups at para positions.
  • Properties: Basic amino group increases reactivity in nucleophilic substitutions. Soluble in ethanol and DMSO.
  • Applications : Intermediate in dye and pharmaceutical synthesis.
1-(4-Acetylphenyl)ethanone (Commonly: 4-Acetylacetophenone)
  • Structure : Acetyl (-COCH₃) and ketone (-CO-) groups on the phenyl ring.
  • Synthesis : Prepared via Claisen-Schmidt condensation or Friedel-Crafts acylation .
  • Reactivity : Acts as a precursor for heterocycles like pyrazoles and imidazoles .

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) IR Spectral Peaks (cm⁻¹) Solubility
1-(4-Acetylphenyl)ethanol* C₁₀H₁₂O₂ Not reported ~3400 (O-H), ~1670 (C=O) Ethanol, DMSO
1-(4-Hydroxyphenyl)ethanol C₈H₁₀O₂ 97–100 3273 (O-H), 1678 (C=O) Ethanol, Water
1-(4-Aminophenyl)ethanol C₈H₁₁NO 135–137 3300 (N-H), 1551 (C-N) Ethanol, DMSO
1-(4-Acetylphenyl)-3-ethylimidazolium bromide C₁₃H₁₅BrN₂O 220–221 1678 (C=O), 1551 (C=N) Acetonitrile

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